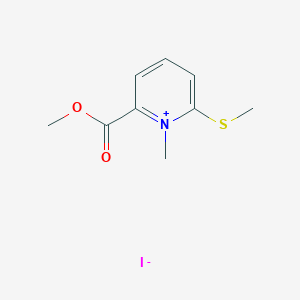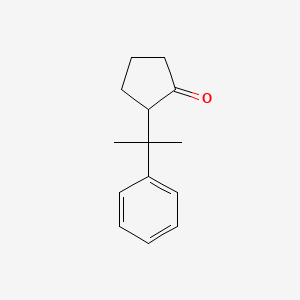
Acetic acid, ((2-methyl-6-(2-(phenylmethoxy)ethoxy)-4-pyrimidinyl)amino)oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((2-methyl-6-(2-(phenylmethoxy)ethoxy)-4-pyrimidinyl)amino)oxo-, ethyl ester is a complex organic compound with a unique structure that combines elements of acetic acid, pyrimidine, and phenylmethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-methyl-6-(2-(phenylmethoxy)ethoxy)-4-pyrimidinyl)amino)oxo-, ethyl ester typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the phenylmethoxy and ethoxy groups. The final step involves the esterification of the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, ((2-methyl-6-(2-(phenylmethoxy)ethoxy)-4-pyrimidinyl)amino)oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: Substitution reactions can occur at various positions on the pyrimidine ring or the phenylmethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Acetic acid, ((2-methyl-6-(2-(phenylmethoxy)ethoxy)-4-pyrimidinyl)amino)oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and cellular processes.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid, ((2-methyl-6-(2-(phenylmethoxy)ethoxy)-4-pyrimidinyl)amino)oxo-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrimidine derivatives and esters with phenylmethoxy groups. Examples include:
- Acetic acid, (2-methylphenoxy)-
- Phenoxy acetic acid derivatives
Uniqueness
What sets acetic acid, ((2-methyl-6-(2-(phenylmethoxy)ethoxy)-4-pyrimidinyl)amino)oxo-, ethyl ester apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
| 75274-18-9 | |
Formule moléculaire |
C18H21N3O5 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
ethyl 2-[[2-methyl-6-(2-phenylmethoxyethoxy)pyrimidin-4-yl]amino]-2-oxoacetate |
InChI |
InChI=1S/C18H21N3O5/c1-3-25-18(23)17(22)21-15-11-16(20-13(2)19-15)26-10-9-24-12-14-7-5-4-6-8-14/h4-8,11H,3,9-10,12H2,1-2H3,(H,19,20,21,22) |
Clé InChI |
ODPKTZBNHHWEBW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)NC1=CC(=NC(=N1)C)OCCOCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






